molecular formula C12H23ClN2O2 B592353 tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride CAS No. 1187933-06-7

tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride

Cat. No. B592353
CAS RN: 1187933-06-7
M. Wt: 262.778
InChI Key: YSYTUDUBRMMISQ-UHFFFAOYSA-N
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Description

“tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H22N2O2 . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is used in various research and development applications .

Scientific Research Applications

Synthesis of N-Heterocycles

One significant application of similar tert-butyl compounds is in the synthesis of N-heterocycles. For example, tert-butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in developing natural products and therapeutically relevant molecules (Philip et al., 2020).

Environmental and Biological Applications

In environmental science, derivatives of tert-butyl compounds, such as synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their occurrence, human exposure, and toxicity. These studies are crucial for understanding the environmental impact and potential health risks associated with SPAs, which are widely used in industrial and commercial products to prevent oxidative reactions (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYTUDUBRMMISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719933
Record name tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187933-06-7
Record name tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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